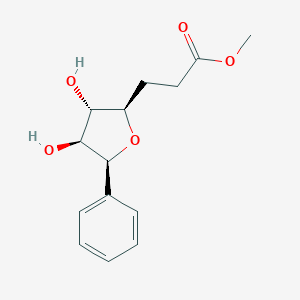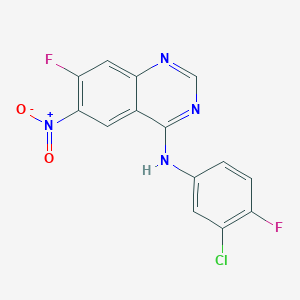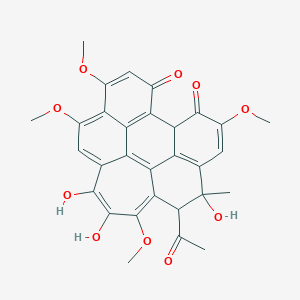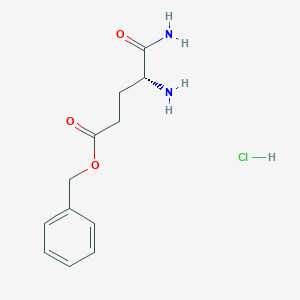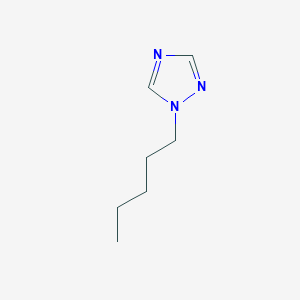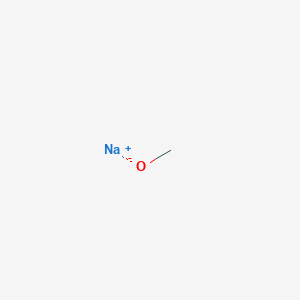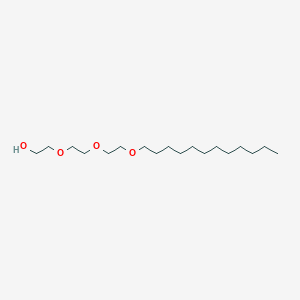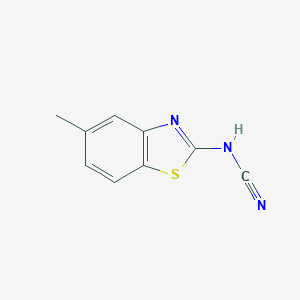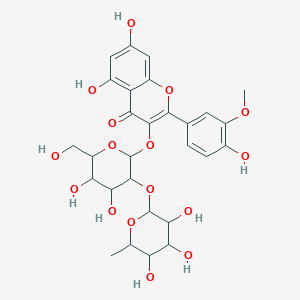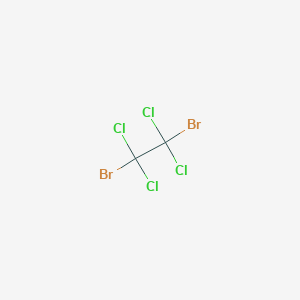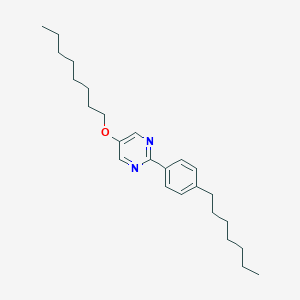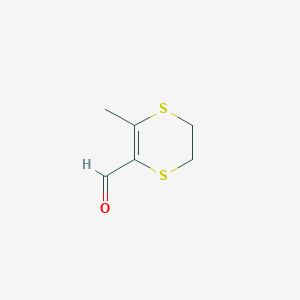
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is an organic compound that belongs to the class of dithiin derivatives These compounds are characterized by a six-membered ring containing two sulfur atoms The presence of the aldehyde group at the 2-position and the methyl group at the 3-position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of organolithium reagents containing a 5,6-dihydro-1,4-dithiin moiety. These reagents can be used as homologating agents to build up the desired compound through a step-by-step approach or a tandem process
Industrial Production Methods
Industrial production methods for 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The sulfur atoms in the dithiin ring can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and umpolung reagents.
1,4-Dithianes: These compounds are used as C2-building blocks for the synthesis of complex molecular architectures.
2,3-Dihydro-1,4-dithiins: These compounds share structural similarities with 3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde and exhibit similar reactivity.
Uniqueness
3-Methyl-5,6-dihydro-1,4-dithiin-2-carbaldehyde is unique due to the presence of both an aldehyde group and a methyl group on the dithiin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
122138-88-9 |
|---|---|
Formule moléculaire |
C6H8OS2 |
Poids moléculaire |
160.3 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-1,4-dithiine-5-carbaldehyde |
InChI |
InChI=1S/C6H8OS2/c1-5-6(4-7)9-3-2-8-5/h4H,2-3H2,1H3 |
Clé InChI |
FUKFNNHBXDYTJV-UHFFFAOYSA-N |
SMILES |
CC1=C(SCCS1)C=O |
SMILES canonique |
CC1=C(SCCS1)C=O |
Synonymes |
1,4-Dithiin-2-carboxaldehyde, 5,6-dihydro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


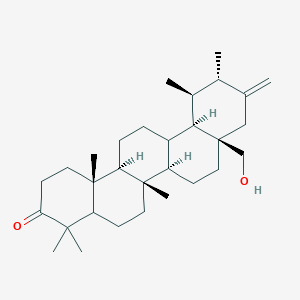
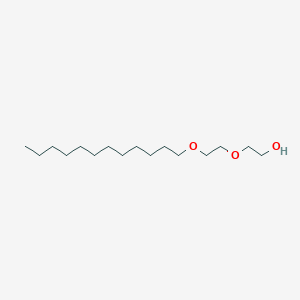
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
